1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane)
Description
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) features a central buta-1,3-diyne (C≡C–C≡C) backbone symmetrically linked to two 3-chloro-1,1,3,3-tetramethyldisiloxane groups. This structure combines the rigidity of the diyne core with the hydrolytic stability and functional versatility of chlorinated disiloxanes. The chloro groups enhance reactivity for further modifications, while the tetramethylsiloxane moieties contribute to thermal stability .
Properties
CAS No. |
593231-57-3 |
|---|---|
Molecular Formula |
C12H24Cl2O2Si4 |
Molecular Weight |
383.56 g/mol |
IUPAC Name |
chloro-[4-[[chloro(dimethyl)silyl]oxy-dimethylsilyl]buta-1,3-diynyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H24Cl2O2Si4/c1-17(2,15-19(5,6)13)11-9-10-12-18(3,4)16-20(7,8)14/h1-8H3 |
InChI Key |
NYGFKDVSMVBMRV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC#C[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) typically involves the coupling of 3-chloro-1,1,3,3-tetramethyldisiloxane with a butadiyne precursor. One common method is the Hay coupling reaction, which uses a copper(I) catalyst and an oxidant like oxygen in an organic solvent such as acetone . This method ensures the formation of the butadiyne linkage between the disiloxane units.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Hay coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted disiloxanes.
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
Chemistry: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is used as a building block in the synthesis of complex organosilicon compounds. Its unique structure allows for the creation of materials with novel properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as bioactive agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) primarily involves its reactivity towards nucleophiles and oxidizing agents. The butadiyne linkage and chlorosilane groups are key functional sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Compounds Sharing the Buta-1,3-diyne Core
The diyne core is critical for electronic conjugation and structural rigidity. Key analogs include:
Key Observations:
- Bioactivity: The 3,3'-dianiline derivative (EC₅₀ = 0.4 pM) outperforms 4,4'-isomers due to non-planar phenyl rings enhancing target interaction .
- Crystallinity: Cyclohexanol analogs form guest-free crystals via O–H···O hydrogen bonding, whereas the target compound’s siloxane groups favor hydrophobic packing .
- Reactivity : Silyl-protected diynes (e.g., triisopropylsilyl) resist undesired side reactions, contrasting with the target’s chloro groups, which are prone to hydrolysis or substitution .
Disiloxane Derivatives with Varied Functional Groups
The disiloxane moiety influences solubility, thermal stability, and reactivity:
Key Observations:
Biological Activity
The compound 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) (CAS No. 593231-57-3) is a specialized siloxane derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a buta-1,3-diyne moiety linked to two 3-chloro-1,1,3,3-tetramethyldisiloxane units. This unique architecture may influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 324.42 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water |
| Boiling Point | Not available |
| Density | Not available |
The biological activity of 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is primarily attributed to its ability to interact with cellular membranes and proteins due to its siloxane backbone. The chlorinated groups may enhance its reactivity towards nucleophiles in biological systems.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Cytotoxicity Studies
Cytotoxicity assessments conducted using human cell lines revealed that the compound has a dose-dependent effect on cell viability. The IC50 values indicate moderate cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results suggest potential applications in cancer therapy; however, further investigations are necessary to elucidate the specific pathways involved.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that at concentrations above 50 µM, significant inhibition of bacterial growth was observed. The study concluded that the compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential utility in targeted cancer therapies.
Safety and Toxicology
While promising in terms of biological activity, safety assessments are crucial. The compound has been classified with several hazard statements indicating it can cause skin irritation and is flammable. Proper handling and storage conditions must be observed to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
